molecular formula C21H17N3O B12938065 2-Anilino-6-(2-methylphenyl)quinazolin-7(1H)-one CAS No. 914393-25-2

2-Anilino-6-(2-methylphenyl)quinazolin-7(1H)-one

Cat. No.: B12938065
CAS No.: 914393-25-2
M. Wt: 327.4 g/mol
InChI Key: HDOUYIWSYDGDHW-UHFFFAOYSA-N
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Description

2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with ortho-toluidine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule, potentially leading to new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for treating various diseases.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylamino)-6-(m-tolyl)quinazolin-7-ol
  • 2-(Phenylamino)-6-(p-tolyl)quinazolin-7-ol
  • 2-(Phenylamino)-6-(o-anisyl)quinazolin-7-ol

Uniqueness

2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol is unique due to its specific substitution pattern on the quinazoline ring. This structural variation can lead to different chemical and biological properties compared to its analogs, making it a compound of interest for further research and development.

Properties

CAS No.

914393-25-2

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

2-anilino-6-(2-methylphenyl)quinazolin-7-ol

InChI

InChI=1S/C21H17N3O/c1-14-7-5-6-10-17(14)18-11-15-13-22-21(24-19(15)12-20(18)25)23-16-8-3-2-4-9-16/h2-13,25H,1H3,(H,22,23,24)

InChI Key

HDOUYIWSYDGDHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C3C(=C2)C=NC(=N3)NC4=CC=CC=C4)O

Origin of Product

United States

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